molecular formula C15H12Cl2N2O B11545743 N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide

Cat. No. B11545743
M. Wt: 307.2 g/mol
InChI Key: MMIHGTDFUUBKTL-VCHYOVAHSA-N
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Description

N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

2,6-Dichlorobenzaldehyde+2-PhenylacetohydrazideN’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide\text{2,6-Dichlorobenzaldehyde} + \text{2-Phenylacetohydrazide} \rightarrow \text{N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide} 2,6-Dichlorobenzaldehyde+2-Phenylacetohydrazide→N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, forming complexes with metal ions, which can inhibit enzyme activity. This inhibition is due to the compound’s ability to bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to form stable complexes with metal ions and increases its potential as an enzyme inhibitor .

properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H12Cl2N2O/c16-13-7-4-8-14(17)12(13)10-18-19-15(20)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,20)/b18-10+

InChI Key

MMIHGTDFUUBKTL-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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